molecular formula C12H19NO4S B2428990 N-(2-Hydroxyethyl)-4-methoxy-N,2,6-trimethylbenzenesulfonamide CAS No. 766558-31-0

N-(2-Hydroxyethyl)-4-methoxy-N,2,6-trimethylbenzenesulfonamide

Cat. No. B2428990
M. Wt: 273.35
InChI Key: KUYJLNYSZBAZNG-UHFFFAOYSA-N
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Patent
US08268814B2

Procedure details

Triethylamine (213 ml, 1,512.5 mmol) was added to a solution of 2-(methylamino)ethanol (53.5 ml, 665.5 mmol) in MC (1,250 ml) and the mixture was cooled to 0° C. A solution of 4-methoxy-2,6-dimethylbenzene-1-sulfonyl chloride (142 g, 605 mmol) [see AC5, Stage 1] in MC (750 ml) was then slowly added dropwise. The reaction mixture was stirred at room temperature for 2 hours. The organic phase was then washed with aqueous 0.5 M HCl (800 ml) and water (2×1,000 ml). The combined organic phases were dried with Na2SO4, filtered and concentrated in vacuo. Purification was carried out by chromatography on silica gel (heptane/ethyl acetate 1:1). The yield was 116.3 g (70%).
Quantity
213 mL
Type
reactant
Reaction Step One
Quantity
53.5 mL
Type
reactant
Reaction Step One
Quantity
142 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH3:8][NH:9][CH2:10][CH2:11][OH:12].[CH3:13][O:14][C:15]1[CH:20]=[C:19]([CH3:21])[C:18]([S:22](Cl)(=[O:24])=[O:23])=[C:17]([CH3:26])[CH:16]=1>>[OH:12][CH2:11][CH2:10][N:9]([CH3:8])[S:22]([C:18]1[C:19]([CH3:21])=[CH:20][C:15]([O:14][CH3:13])=[CH:16][C:17]=1[CH3:26])(=[O:24])=[O:23]

Inputs

Step One
Name
Quantity
213 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
53.5 mL
Type
reactant
Smiles
CNCCO
Step Two
Name
Quantity
142 g
Type
reactant
Smiles
COC1=CC(=C(C(=C1)C)S(=O)(=O)Cl)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase was then washed with aqueous 0.5 M HCl (800 ml) and water (2×1,000 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OCCN(S(=O)(=O)C1=C(C=C(C=C1C)OC)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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